molecular formula C6H9N3O B11923777 1-(2-Aminoacetyl)azetidine-3-carbonitrile

1-(2-Aminoacetyl)azetidine-3-carbonitrile

Katalognummer: B11923777
Molekulargewicht: 139.16 g/mol
InChI-Schlüssel: AYFAHKMMLGXRFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Aminoacetyl)azetidine-3-carbonitrile is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2-Aminoacetyl)azetidine-3-carbonitrile can be synthesized through various methods. . This reaction is efficient for constructing functionalized azetidines, although it requires specific conditions such as UV light and a photosensitizer like acetone.

Another method involves the base-promoted α-alkylation of N-borane complexes of azetidine-2-carbonitriles . This process typically uses lithium diisopropylamide (LDA) at low temperatures followed by the addition of an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The aza Paternò–Büchi reaction and base-promoted α-alkylation are both viable for industrial synthesis, provided the reaction conditions are optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Aminoacetyl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amino derivatives where the nitrile group is reduced to an amine.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Aminoacetyl)azetidine-3-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Aminoacetyl)azetidine-3-carbonitrile involves its reactivity due to the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic attack on the nitrile group or electrophilic activation of the nitrogen atom .

Vergleich Mit ähnlichen Verbindungen

1-(2-Aminoacetyl)azetidine-3-carbonitrile can be compared with other azetidines and related compounds:

Eigenschaften

Molekularformel

C6H9N3O

Molekulargewicht

139.16 g/mol

IUPAC-Name

1-(2-aminoacetyl)azetidine-3-carbonitrile

InChI

InChI=1S/C6H9N3O/c7-1-5-3-9(4-5)6(10)2-8/h5H,2-4,8H2

InChI-Schlüssel

AYFAHKMMLGXRFC-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1C(=O)CN)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.